2-Octylsulfanylethanol;phosphoric acid
Description
Foundational Concepts in Organosulfur Chemistry Relevant to Thioether-Containing Alcohols
Organosulfur compounds are integral to both biological systems and industrial applications. masterorganicchemistry.com Thioethers, characterized by a C-S-C linkage, are the sulfur analogues of ethers. researchgate.net Unlike the C-O-C bond in ethers, the C-S-C bond is longer and the bond angle is more acute, which impacts the molecule's conformational flexibility. The sulfur atom in a thioether is a soft nucleophile, which allows it to react readily with soft electrophiles and to coordinate with transition metals.
Alcohols, on the other hand, are defined by the presence of a hydroxyl (-OH) group. This group is capable of acting as both a hydrogen bond donor and acceptor, which significantly influences the physical properties of the molecule, such as boiling point and solubility in polar solvents. schoolwires.net The oxygen atom of the hydroxyl group is a hard nucleophile.
In a molecule such as 2-Octylsulfanylethanol, the thioether group introduces a degree of lipophilicity due to the octyl chain, while the primary alcohol group provides a site for hydrophilic interactions and further chemical modification. The presence of both a soft (sulfur) and a hard (oxygen) nucleophilic center within the same molecule opens up possibilities for selective reactions.
Below is a table of typical bond energies and lengths for the functional groups present in 2-Octylsulfanylethanol.
| Bond | Average Bond Energy (kJ/mol) | Average Bond Length (pm) |
| C-S | 272 | 182 |
| C-O | 358 | 143 |
| O-H | 467 | 96 |
| C-C | 346 | 154 |
| C-H | 411 | 109 |
Principles of Organophosphorus Chemistry and Phosphate (B84403) Ester Formation
Organophosphorus chemistry is the study of organic compounds containing phosphorus. mdpi.com A key reaction in this field is the formation of phosphate esters from the reaction of an alcohol with phosphoric acid or one of its derivatives. wikipedia.org This reaction, known as phosphorylation, is fundamental in many biological processes.
The esterification of an alcohol with phosphoric acid typically involves the elimination of a molecule of water. mdpi.com Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons. wikipedia.org Consequently, it can react with one, two, or three alcohol molecules to form mono-, di-, or triesters of phosphoric acid, respectively. wikipedia.org
The resulting phosphate ester contains a phosphoryl group (P=O), which is a key structural feature. The P=O bond is strong and polar. The properties of the phosphate ester, such as its acidity and hydrolytic stability, are influenced by the nature of the organic groups attached to the phosphate core. wikipedia.org
Contextualizing Alcohol-Phosphoric Acid Interactions within Synthetic Organic Chemistry
The interaction between alcohols and phosphoric acid is a cornerstone of various synthetic transformations. Phosphoric acid is widely used as an acid catalyst in the dehydration of alcohols to form alkenes. masterorganicchemistry.commsu.edu This elimination reaction typically proceeds via a carbocation intermediate, especially for secondary and tertiary alcohols. masterorganicchemistry.comsiue.edu The non-nucleophilic nature of the phosphate conjugate base favors elimination over substitution. masterorganicchemistry.com
Furthermore, the deliberate phosphorylation of alcohols is a common strategy to modify the properties of a molecule. For instance, the introduction of a phosphate group can increase water solubility, which is a desirable attribute for biologically active compounds. The phosphate group can also act as a leaving group in certain substitution reactions. The synthesis of phosphate monoesters can be achieved through dehydrative condensation of phosphoric acid and an alcohol, often promoted by a nucleophilic base.
Current Research Trends in the Synthesis and Characterization of Novel Organophosphorus-Sulfur Adducts
Recent research in the field of organophosphorus-sulfur compounds has focused on the development of new synthetic methodologies and the exploration of their applications. There is a growing interest in creating molecules that contain both P-S and P-O bonds due to their unique chemical and physical properties. These compounds have found use as lubricant additives, flame retardants, and plasticizers. nih.govresearchgate.net
Modern synthetic approaches aim for more environmentally friendly and efficient ways to create these molecules. This includes the use of radical processes to form S-P bonds and the development of catalysts that can facilitate these reactions under mild conditions. The characterization of these novel compounds often involves a combination of spectroscopic techniques, including NMR and FT-IR, to elucidate their structure and bonding. Mass spectrometry is also a crucial tool for identifying the formation of adducts between organophosphates and other molecules. udayton.edu
The following table provides an overview of typical FT-IR absorption frequencies for the key functional groups in 2-Octylsulfanylethanol and its phosphorylated product.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (alkane) | 2850-2960 |
| P=O (phosphate) | 1250-1300 |
| P-O-C (ester) | 950-1100 |
| C-S (thioether) | 600-800 |
Structure
3D Structure of Parent
Properties
CAS No. |
877404-38-1 |
|---|---|
Molecular Formula |
C10H25O5PS |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-octylsulfanylethanol;phosphoric acid |
InChI |
InChI=1S/C10H22OS.H3O4P/c1-2-3-4-5-6-7-9-12-10-8-11;1-5(2,3)4/h11H,2-10H2,1H3;(H3,1,2,3,4) |
InChI Key |
LOZTVXBDHIZLGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCO.OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Octylsulfanylethanol and Its Phosphoric Acid Derivatives
Directed Synthesis of 2-Octylsulfanylethanol
The formation of the thioether linkage in 2-octylsulfanylethanol can be achieved through several strategic synthetic routes. These methods primarily focus on the carbon-sulfur bond formation, which is the key step in constructing the molecule's backbone.
A primary and straightforward method for synthesizing 2-octylsulfanylethanol involves the thioetherification of an ω-hydroxyalkane thiol, specifically 2-mercaptoethanol (B42355). This reaction is analogous to the Williamson ether synthesis and relies on the high nucleophilicity of the sulfur atom.
The process typically involves the deprotonation of the thiol group (-SH) of 2-mercaptoethanol using a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to form a highly reactive thiolate anion (-S⁻). This thiolate then acts as a potent nucleophile, attacking an octyl electrophile, commonly 1-bromooctane (B94149) or 1-chlorooctane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate displaces the halide leaving group, resulting in the formation of the C-S bond and yielding 2-octylsulfanylethanol.
Reaction Scheme:
Deprotonation: HO-CH₂CH₂-SH + NaOH → HO-CH₂CH₂-S⁻Na⁺ + H₂O
Nucleophilic Attack: HO-CH₂CH₂-S⁻Na⁺ + CH₃(CH₂)₇-Br → HO-CH₂CH₂-S-(CH₂)₇CH₃ + NaBr
This method is efficient and generally provides good yields, benefiting from the fact that sulfur is a better nucleophile than oxygen, which minimizes competing reactions at the hydroxyl group. youtube.com
Beyond the classic thiolate substitution, modern synthetic chemistry offers alternative pathways that often provide advantages in terms of atom economy and milder reaction conditions. chemrevlett.com
One significant alternative is the dehydrative thioetherification of an alcohol with a thiol. chemrevlett.comnih.gov This "green chemistry" approach involves the direct coupling of 1-octanethiol (B94742) with ethylene (B1197577) glycol or 1-octanol (B28484) with 2-mercaptoethanol, eliminating a molecule of water. These reactions typically require a catalyst to facilitate the dehydration process. While traditionally performed under harsh acidic conditions, recent advancements have introduced transition-metal-based catalytic systems (e.g., zinc or molybdenum compounds) that allow the reaction to proceed under milder conditions, thus improving functional group tolerance. chemrevlett.com
Another viable route is the ring-opening of an epoxide . The reaction of octanethiol with ethylene oxide provides a highly atom-economical method to synthesize 2-octylsulfanylethanol. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the nucleophilic thiolate. The thiolate then attacks one of the carbon atoms of the strained epoxide ring, leading to its opening and the formation of the desired product after an aqueous workup.
| Synthetic Method | Reactants | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thiolate Nucleophilic Substitution | 2-Mercaptoethanol, 1-Halo-octane (e.g., 1-Bromooctane) | Strong base (e.g., NaOH, NaOEt) | High yield, reliable, good selectivity for sulfur | Requires stoichiometric base, produces salt waste |
| Dehydrative Thioetherification | 1-Octanol and 2-Mercaptoethanol OR 1-Octanethiol and Ethylene Glycol | Acid or transition-metal catalyst (e.g., ZnCl₂, MoO₂(acac)₂) chemrevlett.com | High atom economy, water is the only byproduct | May require high temperatures or expensive catalysts |
| Epoxide Ring-Opening | 1-Octanethiol, Ethylene Oxide | Base catalyst | 100% atom economy, regioselective | Ethylene oxide is a toxic, flammable gas |
Reaction Pathways for the Formation of 2-Octylsulfanylethanol Phosphoric Acid Esters or Adducts
The interaction between 2-octylsulfanylethanol and phosphoric acid can result in two primary types of products: a covalently bonded phosphate (B84403) ester or a non-covalently bonded acid-base adduct. The specific outcome is highly dependent on the reaction conditions.
The formation of a phosphate ester from the reaction of an alcohol and phosphoric acid is a condensation reaction that produces water as a byproduct. pearson.com The direct esterification of an alcohol with ortho-phosphoric acid can be challenging. google.comsciencemadness.org The reaction is an equilibrium process, and to drive it towards the product side, the water formed must be removed, often through azeotropic distillation with a solvent like toluene. google.com
The reaction typically requires high temperatures (often above 170°C), which can lead to side reactions such as the dehydration of the alcohol to form olefins. google.com Furthermore, at temperatures above 200°C, ortho-phosphoric acid itself can undergo self-condensation to form diphosphoric (pyrophosphoric) and polyphosphoric acids, which can complicate the reaction mixture. google.com Depending on the stoichiometry, the reaction can yield mono-, di-, or tri-alkyl phosphate esters.
General Reaction: R-OH + H₃PO₄ ⇌ R-O-PO(OH)₂ + H₂O (Monoalkyl phosphate)
Due to these difficulties, direct esterification is often less favored than methods using more reactive phosphorylating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). sciencemadness.org
The compound name "2-Octylsulfanylethanol;phosphoric acid" strongly suggests the formation of a non-covalent adduct or salt rather than a covalent ester. This occurs through acid-base interactions. Phosphoric acid is a strong acid, while the hydroxyl group of the alcohol can act as a weak Lewis base.
The primary interaction is strong hydrogen bonding between the acidic protons of phosphoric acid and the lone pairs of electrons on the oxygen atom of the alcohol's hydroxyl group. In a more formal acid-base reaction, a proton can be transferred from phosphoric acid to the alcohol's hydroxyl group. This would form an oxonium ion and the dihydrogen phosphate anion (H₂PO₄⁻), which are then held together by strong electrostatic attraction. This ionic pair constitutes the salt or adduct. Unlike esterification, this interaction does not require harsh conditions or the removal of water and can occur spontaneously upon mixing the two components.
To overcome the challenges of direct esterification, various catalytic systems have been developed to facilitate the phosphorylation of alcohols under milder and more selective conditions. nih.govnih.gov These methods are crucial for synthesizing phosphate monoesters from complex or sensitive alcohol precursors. nih.gov
Lewis acid catalysis has been shown to be an effective method for constructing C-P bonds through the reaction of alcohols with H-phosphonates or phosphine (B1218219) oxides. rsc.org
A notable modern approach involves using tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) as a catalyst in conjunction with phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor. nih.govnih.govacs.org This system demonstrates high functional group tolerance and allows for the direct and chemoselective phosphorylation of a wide range of alcohols, including functionalized small molecules and carbohydrates. nih.govacs.org Mechanistic studies suggest that TBAHS acts as both a Brønsted acid and a nucleophilic activator, forming a mixed anhydride (B1165640) with PEP-K that serves as the active phosphorylating agent. nih.govnih.gov
Other catalytic systems include the use of diaryl phosphoric acids , which can themselves act as catalysts for esterification reactions, providing a simple and effective process. google.com
| Catalytic System | Phosphoryl Donor | Key Features | Reference |
|---|---|---|---|
| Lewis Acids | Dialkyl H-phosphonates / Diarylphosphine oxides | Efficient for constructing C-P bonds via nucleophilic substitution. | rsc.org |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | Phosphoenolpyruvic acid monopotassium salt (PEP-K) | High functional group tolerance; mild, chemoselective conditions; forms an active mixed anhydride intermediate. | nih.govnih.govacs.org |
| Diaryl Phosphoric Acids | Carboxylic acid (for general esterification) | Catalyst is also a phosphoric acid derivative; simple and effective process. | google.com |
Stereochemical Aspects in the Formation of Phosphoric Acid Derivatives
The introduction of stereocenters in phosphoric acid derivatives of sulfur-containing alcohols like 2-octylsulfanylethanol is a nuanced process governed by the specific synthetic methodologies employed. The creation of chirality, both at the carbon backbone and potentially at the phosphorus center, is a key focus in modern asymmetric synthesis. nih.govrsc.org This section explores the stereochemical considerations, with a particular emphasis on the role of chiral catalysts and the induction of chirality at the phosphorus-sulfur nexus.
Exploration of Chiral Phosphoric Acid Catalysis in Related Asymmetric Transformations
Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide array of enantioselective transformations. rsc.orgnih.gov Their utility stems from their unique bifunctional nature, acting as both a Brønsted acid and a Lewis base, which allows for the precise activation and orientation of substrates within a chiral environment. rsc.org While direct CPA-catalyzed phosphorylation of 2-octylsulfanylethanol is a specific application, the principles of CPA catalysis can be understood by examining related asymmetric transformations involving the formation of C-S and C-O bonds, which are fundamental to the structure of the target molecule.
One relevant area is the CPA-catalyzed addition of thiols to electrophiles. For instance, the highly enantioselective addition of thiols to N-acyl imines has been achieved using BINOL-derived phosphoric acids. organic-chemistry.orgnih.govacs.org These reactions generate chiral N,S-acetals in excellent yields and with high enantioselectivities, demonstrating the catalyst's ability to control the stereochemical outcome of C-S bond formation. organic-chemistry.orgacs.org The CPA catalyst simultaneously activates the imine by protonating the nitrogen atom and orients the incoming thiol nucleophile through hydrogen bonding, leading to a highly organized transition state. organic-chemistry.org The efficiency of these catalysts is notable, with high levels of asymmetric induction achieved even at very low catalyst loadings. acs.org
Another pertinent example is the asymmetric thiocarboxylysis of meso-epoxides, catalyzed by a confined chiral phosphoric acid. nih.govacs.org This reaction furnishes O-protected β-hydroxythiols with excellent enantioselectivities. nih.govacs.org The methodology relies on the activation of the epoxide by the chiral phosphoric acid, facilitating a stereoselective ring-opening by a thiocarboxylic acid. acs.org This process is analogous to the potential interactions that could direct the stereoselective reaction between a sulfur-containing alcohol and a phosphorylating agent.
The broad applicability of CPAs in asymmetric synthesis highlights their potential for controlling stereochemistry in the formation of complex molecules. nih.govbeilstein-journals.org Their ability to catalyze reactions with high efficiency and stereoselectivity makes them prime candidates for developing synthetic routes to chiral derivatives of 2-octylsulfanylethanol phosphoric acid. rsc.orgresearchgate.net
Below is a table summarizing the performance of chiral phosphoric acid catalysts in related asymmetric transformations.
| Electrophile | Nucleophile | Chiral Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| N-acyl imines | Aromatic/Aliphatic Thiols | BINOL Phosphoric Acid | Toluene | up to 95 | up to 99 | organic-chemistry.org |
| meso-epoxides | Thiocarboxylic Acid | Confined Chiral Phosphoric Acid | Not Specified | High | Excellent | nih.govacs.org |
| N1-(aryl)benzene-1,2-diamines | Multicarbonyl Compounds | CPA 2 | Not Specified | up to 89 | up to 98 | nih.gov |
Enantioselective Induction in the Formation of Organophosphorus-Sulfur Chiral Centers
The formation of a phosphoric acid derivative from 2-octylsulfanylethanol introduces a sulfur atom into the organophosphorus compound, creating a thiophosphate. When the phosphorus atom is bonded to four different substituents, it becomes a stereogenic center. wiley-vch.de The controlled, enantioselective synthesis of such P-chiral organophosphorus-sulfur compounds is a significant challenge in synthetic chemistry. nih.govrsc.org
One established strategy for inducing chirality at the phosphorus center involves the use of chiral auxiliaries. nih.govrsc.org These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction. rsc.orgwiley-vch.de For the synthesis of chiral thiophosphates, reagents derived from chiral alcohols like menthol, TADDOL, or BINOL can be employed. nih.govrsc.orgresearchgate.net The reaction of such chiral H-phosphonate reagents with sulfur-containing compounds can proceed with high diastereoselectivity, influenced by the steric and electronic properties of the chiral auxiliary. rsc.org After the P-S bond is formed, the auxiliary can be removed to yield the enantiomerically enriched thiophosphate.
For example, the synthesis of P-stereogenic compounds can be achieved through the reaction of H-P reagents bearing a chiral moiety with various electrophiles. nih.gov The stereochemical outcome is dictated by the chiral alcohol used as an auxiliary. nih.govrsc.org This approach has been successful in creating organophosphorus compounds with multiple stereogenic centers with a high degree of control. rsc.orgresearchgate.net
The development of catalytic asymmetric methods for the synthesis of P-chiral thiophosphates is an ongoing area of research. These methods aim to use a substoichiometric amount of a chiral catalyst to generate enantiomerically pure products, offering a more efficient and atom-economical approach compared to the use of stoichiometric chiral auxiliaries. mdpi.com
The table below highlights strategies for enantioselective formation of organophosphorus compounds.
| Strategy | Chiral Source | Key Feature | Result | Reference |
| Chiral Auxiliary | Menthol, BINOL, TADDOL | Stoichiometric use of a chiral alcohol derivative attached to the phosphorus reagent. | High diastereoselective formation of C-P and P-chiral centers. | nih.govrsc.orgresearchgate.net |
| Chiral Reagent | Oxathiaphospholane (B1262164) | A stable, easily prepared reagent that links two entities. | Affords a chiral thiophosphate with excellent stereocontrol. | researchgate.net |
| Asymmetric Catalysis | Chiral Metal Complexes or Organocatalysts | Use of a catalyst to control the stereochemical outcome of phosphorylation/thiophosphorylation. | Enantioselective synthesis of C-chiral phosphonates. | mdpi.commdpi.com |
Mechanistic Investigations and Kinetic Analyses of 2 Octylsulfanylethanol Phosphorylation
Elucidation of Acid-Catalyzed Esterification Mechanisms
The acid-catalyzed esterification of an alcohol with phosphoric acid is analogous to the well-studied Fischer esterification. The reaction is an equilibrium-driven process where an acid catalyst is used to accelerate the rate at which the system reaches equilibrium. masterorganicchemistry.com In this specific case, phosphoric acid can act as both the reactant and the catalyst.
The initial and critical step in the acid-catalyzed phosphorylation of 2-Octylsulfanylethanol is the activation of the alcohol's hydroxyl group. The hydroxyl group (–OH) is inherently a poor leaving group. youtube.com For the reaction to proceed, it must be converted into a better leaving group, which is achieved through protonation by the acid catalyst.
The mechanism begins with a proton transfer from the phosphoric acid to the oxygen atom of the hydroxyl group in 2-Octylsulfanylethanol. youtube.com This acid-base reaction forms a protonated alcohol, specifically an alkyloxonium ion. This protonation makes the C-O bond more polarized and weakens it, transforming the hydroxyl group into a good leaving group (water). This activation step is crucial as it renders the alcohol's carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com The activation energy for this protonation step is generally low, making it a rapid and reversible process. rsc.orgresearchgate.net
Key Steps in Hydroxyl Activation:
Protonation: The lone pair of electrons on the hydroxyl oxygen of 2-Octylsulfanylethanol attacks a proton from phosphoric acid.
Formation of Alkyloxonium Ion: This creates a positively charged intermediate, R-OH₂⁺.
Enhanced Electrophilicity: The positive charge on the oxygen atom withdraws electron density from the adjacent carbon, making it a prime target for nucleophiles.
Following the activation of the hydroxyl group, the reaction proceeds via a nucleophilic substitution pathway. A nucleophile attacks the electrophilic carbon atom of the activated 2-Octylsulfanylethanol. In the context of phosphorylation, the nucleophile is typically an oxygen atom from a phosphoric acid molecule or its deprotonated form.
The attack leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, and a molecule of water is eliminated. The elimination of water, a very stable molecule, is a strong thermodynamic driving force for the reaction.
Dynamics of Adduct Formation: Spectroscopic and Computational Approaches
The formation of intermediate adducts and transition states during the phosphorylation process can be investigated using a combination of spectroscopic techniques and computational modeling. These methods provide insight into the transient species that govern the reaction pathway and kinetics.
Hydrogen bonding plays a significant role in the mechanism of acid-catalyzed reactions in solution. Molecules with hydroxyl groups, like alcohols, readily form hydrogen bonds. libretexts.org In the reaction mixture of 2-Octylsulfanylethanol and phosphoric acid, an extensive and dynamic network of hydrogen bonds would exist between the alcohol, phosphoric acid, and the water produced.
This network is not static; it evolves as the reaction progresses from reactants to products. Initially, hydrogen bonds exist between alcohol molecules and between phosphoric acid molecules. As the reaction begins, hydrogen bonds form between the alcohol's hydroxyl group and the acid catalyst, facilitating the initial proton transfer. acs.org Computational studies on similar systems have shown that such interactions can pre-organize the reactants into a favorable geometry for reaction, thereby lowering the activation energy.
Spectroscopic methods, particularly Infrared (IR) spectroscopy, are powerful tools for observing hydrogen bonding. The O-H stretching vibration in an alcohol typically appears as a broad absorption band in the 3300-3600 cm⁻¹ region. pressbooks.pub The broadening is a direct result of hydrogen bonding. The evolution of this band's shape and position throughout the reaction can provide information about the changing nature of the hydrogen-bonding network as the alcohol is consumed and the phosphate (B84403) ester and water are formed.
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred in a single kinetic step. PCET pathways are common in many biological and chemical redox processes, such as oxidative phosphorylation in mitochondria. nih.govwikipedia.orglibretexts.org
However, in the context of the acid-catalyzed esterification of 2-Octylsulfanylethanol with phosphoric acid, the primary mechanism is a polar nucleophilic substitution, not a redox reaction. The process is dominated by proton transfers (acid-base chemistry) and the movement of electron pairs (nucleophilic attack), without a net change in the oxidation states of the carbon or phosphorus atoms. Therefore, a classical PCET mechanism is not considered the principal pathway for this specific transformation. The key steps involve protonation to activate the hydroxyl group, followed by nucleophilic attack and elimination, which are characteristic of polar, non-redox organic reactions. masterorganicchemistry.com
Reaction Rate Dependencies and Kinetic Parameters
For a typical acid-catalyzed esterification, the reaction rate generally shows a first-order dependence on the concentration of the alcohol and the carboxylic acid (in this case, phosphoric acid). The concentration of the acid catalyst also directly influences the rate. Increasing the temperature typically increases the reaction rate, as described by the Arrhenius equation, by providing more molecules with sufficient energy to overcome the activation barrier. researchgate.net
Kinetic studies of similar esterification reactions have been used to develop mathematical models that can predict reaction outcomes under various conditions. lidsen.commdpi.com These models often account for both the forward reaction (esterification) and the reverse reaction (hydrolysis). oup.com The data derived from such studies are crucial for process optimization in industrial settings.
Below is an illustrative table of kinetic parameters that might be determined for such a reaction, based on data from analogous esterification systems.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Rate Constant, k (L/mol·s) | 10⁻⁵ - 10⁻³ | Indicates the intrinsic speed of the reaction at a given temperature. |
| Activation Energy, Ea (kJ/mol) | 40 - 80 | The minimum energy required for the reaction to occur. Higher values indicate greater temperature sensitivity. mdpi.com |
| Reaction Order (Alcohol) | ~1 | Indicates that the rate is directly proportional to the alcohol concentration. |
| Reaction Order (Phosphoric Acid) | ~1 | Indicates that the rate is directly proportional to the phosphoric acid concentration. |
Note: The values in this table are illustrative and represent typical ranges for acid-catalyzed esterification reactions. Specific experimental determination would be required for the 2-Octylsulfanylethanol system.
Advanced Spectroscopic and Spectrometric Characterization of 2 Octylsulfanylethanol;phosphoric Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of the 2-Octylsulfanylethanol;phosphoric acid adduct in solution. By analyzing various nuclei (¹H, ¹³C, ³¹P) and their interactions, a complete picture of the molecular framework and the nature of the adduct formation can be obtained.
¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The chemical shifts are indicative of the electronic environment of each proton, while the coupling constants reveal connectivity between adjacent protons.
For the 2-octylsulfanylethanol moiety, distinct signals are expected for the terminal methyl group, the repeating methylene (B1212753) units of the octyl chain, the methylene groups adjacent to the sulfur and oxygen atoms, and the hydroxyl proton. The formation of an adduct with phosphoric acid would likely cause a significant downfield shift for the protons closest to the interaction site, particularly the hydroxyl proton (-OH) and the methylene group adjacent to it (-CH₂-OH), due to protonation or strong hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: Predicted values based on analogous structures. Actual shifts may vary based on solvent and concentration.)
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₃ (octyl) | ~0.8-0.9 | Triplet (t) |
| -(CH₂)₅- (octyl) | ~1.2-1.4 | Multiplet (m) |
| -CH₂-CH₂-S- | ~1.5-1.7 | Multiplet (m) |
| -S-CH₂-CH₂-OH | ~2.5-2.7 | Triplet (t) |
| -S-CH₂-CH₂-OH | ~2.7-2.9 | Triplet (t) |
| -CH₂-OH | ~3.7-4.0 | Triplet (t) |
| -OH & H₃PO₄ | Broad singlet, downfield | Singlet (s, broad) |
¹³C NMR spectroscopy is used to map the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts indicate the type of carbon (e.g., alkyl, attached to an electronegative atom). In a proton-decoupled ¹³C NMR spectrum, each signal typically appears as a singlet.
The carbon skeleton of 2-octylsulfanylethanol would be clearly resolved. The carbons of the octyl chain would appear in the aliphatic region, while the carbons bonded to sulfur and oxygen (-C-S and -C-O) would be shifted further downfield due to the deshielding effect of these heteroatoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on analogous structures.)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (octyl) | ~14 |
| -(CH₂)n- (octyl chain) | ~22-32 |
| -S-CH₂-CH₂-OH | ~33-36 |
| -S-CH₂-CH₂-OH | ~35-38 |
| -CH₂-OH | ~60-65 |
³¹P NMR is a highly specific technique for probing the chemical environment of the phosphorus atom. huji.ac.il Since ³¹P is a medium sensitivity nucleus with a wide chemical shift range, it provides clear and sharp signals. huji.ac.il The chemical shift of the phosphorus signal is highly sensitive to its oxidation state, bonding, and coordination. oxinst.com
In this adduct, a single peak would be expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this peak, when compared to that of pure phosphoric acid (often used as an external standard at 0.0 ppm), would confirm the formation of the adduct. rsc.org Interaction with the 2-octylsulfanylethanol molecule would alter the electronic environment around the phosphorus nucleus, causing a deviation in its chemical shift. The magnitude of this shift can provide insights into the strength and nature of the interaction.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. emerypharma.comsdsu.edu It would be used to trace the connectivity through the entire octyl chain and the ethyl group, confirming the -S-CH₂-CH₂-OH fragment by showing cross-peaks between the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). emerypharma.comyoutube.com By combining the ¹H and ¹³C data, each carbon can be definitively assigned based on the chemical shift of its attached proton(s).
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of the parent ion, allowing for the determination of its elemental formula. ESI (Electrospray Ionization) would be a suitable soft ionization technique. The analysis of phosphate (B84403) compounds by mass spectrometry can sometimes be challenging, but provides invaluable data. nih.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments reveals the structure of the molecule. For the this compound adduct, characteristic fragmentation pathways would be expected. Cleavage of the C-S and C-O bonds would be prominent. The loss of the phosphoric acid moiety (as H₃PO₄ or related fragments like PO₃⁻ and H₂PO₄⁻) would be a key indicator of the adduct's nature. mdpi.com The octyl chain would likely undergo fragmentation through sequential loss of CnH2n+1 units.
Table 3: Predicted Key Ions in HRMS of this compound
| m/z (Predicted) | Identity |
| M+H⁺ | Protonated molecular ion of the adduct |
| [C₁₀H₂₂OS + H]⁺ | Protonated 2-Octylsulfanylethanol (loss of H₃PO₄) |
| [H₂PO₄]⁻ / [PO₃]⁻ | Phosphate fragment ions (in negative mode) |
| Various CnH2n+1 | Fragments from the alkyl chain |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the phosphoric acid and the alcohol, likely involved in strong hydrogen bonding. Other key peaks would include C-H stretching vibrations (~2850-2960 cm⁻¹), a P=O stretch (~1200-1300 cm⁻¹), and P-O and C-O stretching vibrations in the fingerprint region (~900-1100 cm⁻¹). researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. The P=O stretch is typically a strong and sharp band in the Raman spectrum. The C-S and S-S (if any impurities exist) stretching vibrations, which are often weak in the IR spectrum, can sometimes be more clearly observed in the Raman spectrum. The various vibrational modes of the PO₄ skeleton would also be detectable. researchgate.netrsc.org
Table 4: Predicted Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Technique |
| ~2850-2960 | C-H stretch (alkyl) | IR, Raman |
| ~2500-3300 | O-H stretch (H-bonded) | IR |
| ~1200-1300 | P=O stretch | IR, Raman |
| ~900-1100 | P-O, C-O stretch | IR |
| ~650-750 | C-S stretch | Raman |
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions
A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. Research providing detailed analysis of its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state is not publicly available at this time.
In the absence of specific experimental data for this compound, a detailed discussion of its solid-state architecture remains speculative. Hypothetically, an X-ray diffraction study would reveal the ionic interaction between the phosphate group of phosphoric acid and the hydroxyl group of 2-octylsulfanylethanol. It would be anticipated that extensive hydrogen bonding networks would be a dominant feature of its crystal structure, likely involving the phosphate and hydroxyl moieties. The long octyl chain would be expected to influence the crystal packing through hydrophobic interactions.
Should crystallographic data for this compound become available, a detailed analysis would be presented in the following structure:
Hypothetical Data Tables for Future Crystallographic Analysis
The following tables are templates that would be populated with experimental data from a successful single-crystal X-ray diffraction study of this compound.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C10H23O5PS |
| Formula weight | 286.32 |
| Temperature | K |
| Wavelength | Å |
| Crystal system | |
| Space group | |
| Unit cell dimensions | a = Å, α = ° |
| b = Å, β = ° | |
| c = Å, γ = ° | |
| Volume | ų |
| Z | |
| Density (calculated) | g/cm³ |
| Absorption coefficient | mm⁻¹ |
| F(000) | |
| Crystal size | mm³ |
| Theta range for data collection | ° |
| Index ranges | |
| Reflections collected | |
| Independent reflections | [R(int) = ] |
| Completeness to theta = ° | % |
| Absorption correction | |
| Max. and min. transmission | |
| Refinement method | |
| Data / restraints / parameters | |
| Goodness-of-fit on F² | |
| Final R indices [I>2sigma(I)] | R1 = , wR2 = |
| R indices (all data) | R1 = , wR2 = |
| Largest diff. peak and hole | e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°).
| Bond | Length (Å) | Angle | Degrees (°) |
| P-O1 | O1-P-O2 | ||
| P-O2 | O1-P-O3 | ||
| P-O3 | O2-P-O3 | ||
| P-O4 | O1-P-O4 | ||
| S-C1 | O2-P-O4 | ||
| S-C9 | O3-P-O4 | ||
| C1-C2 | C1-S-C9 | ||
| ... | ... |
Table 3: Hydrogen Bond Geometry (Å, °).
| D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |
| O-H···O | ||||
| ... |
Theoretical and Computational Chemistry Approaches to 2 Octylsulfanylethanol;phosphoric Acid
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetics of the 2-Octylsulfanylethanol;phosphoric acid complex. These methods allow for the determination of key quantum-chemical descriptors that govern the molecule's stability and reactivity.
At the core of these investigations is the geometry optimization of the complex. Different starting conformations, considering the rotational flexibility of the octyl chain and the orientation of the phosphoric acid relative to the thioether and hydroxyl groups, would be explored to locate the global minimum on the potential energy surface. The calculated optimized geometry provides bond lengths, bond angles, and dihedral angles that are fundamental to understanding the molecule's three-dimensional structure.
The electronic properties are further detailed by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich sulfur and oxygen atoms, while the LUMO may be distributed over the phosphoric acid moiety, particularly the P=O bond and the acidic protons.
Thermodynamic parameters such as the standard enthalpy of formation, entropy, and Gibbs free energy can also be computed. These energetic values are essential for predicting the spontaneity of reactions involving the complex and for understanding its stability relative to other isomers or decomposition products. The table below summarizes key parameters that would be obtained from such quantum chemical investigations.
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the 3D structure, including bond lengths and angles, which influences physical and chemical properties. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; likely localized on sulfur and oxygen atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; potentially centered on the phosphoric acid group. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |
| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Provides insight into the thermodynamic stability of the molecule. |
| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Predicts the spontaneity of reactions involving the complex. |
Density Functional Theory (DFT) for Reaction Mechanism Prediction and Transition State Characterization
Density Functional Theory (DFT) stands as a powerful computational tool for predicting the mechanisms of reactions involving this compound and for characterizing the associated transition states. nih.govresearchgate.netpku.edu.cn By mapping the potential energy surface of a reaction, DFT calculations can identify the lowest energy pathway from reactants to products, providing invaluable insights into the reaction's feasibility and kinetics.
A key aspect of this is the location and characterization of transition state (TS) structures. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate. For a reaction involving this compound, such as its role in catalysis, DFT can be used to model the interaction with substrates and identify the TS for the rate-determining step.
Frequency calculations are performed on the optimized TS geometry to confirm its nature. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the saddle point.
Intrinsic Reaction Coordinate (IRC) calculations are then employed to connect the transition state to the corresponding reactants and products on the potential energy surface. This confirms that the located TS is indeed the correct one for the reaction of interest.
Analysis of Catalytic Roles and Bifunctional Activation
The structure of this compound, with its Brønsted acidic phosphoric acid moiety and Lewis basic sulfur and hydroxyl groups, suggests its potential as a bifunctional catalyst. DFT calculations are instrumental in elucidating the mechanisms of such catalytic activity. nih.gov
In a hypothetical reaction, the phosphoric acid group could act as a proton donor to activate an electrophile, while the sulfanyl (B85325) or hydroxyl group could act as a Lewis base to activate a nucleophile. nih.gov DFT can model this concerted activation by calculating the energetics of a transition state where both functionalities of the catalyst are interacting with the substrates. nih.gov
By comparing the activation energy of the reaction with and without the catalyst, the catalytic effect can be quantified. Furthermore, by modeling variations of the catalyst, for instance, by replacing the octyl group with other substituents, DFT can be used to rationalize and predict trends in catalytic activity and selectivity. The table below outlines the steps in a DFT-based analysis of the catalytic role of this compound.
| Step | DFT Calculation | Purpose |
| 1. Reactant & Product Optimization | Geometry optimization of reactants, products, and the catalyst. | Determine the ground state energies. |
| 2. Transition State Search | Locate the transition state structure for the catalyzed reaction. | Identify the highest energy point along the reaction coordinate. |
| 3. Frequency Analysis | Calculate vibrational frequencies of the transition state. | Confirm the transition state (one imaginary frequency) and obtain zero-point vibrational energy. |
| 4. IRC Calculation | Trace the minimum energy path from the transition state to reactants and products. | Verify that the transition state connects the desired reactants and products. |
| 5. Activation Energy Calculation | Compute the energy difference between the transition state and the reactants. | Determine the kinetic barrier of the reaction. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT is a highly effective method for predicting various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. nih.govcomporgchem.comresearchgate.netmdpi.comnih.gov The prediction of ¹H and ¹³C NMR chemical shifts can be invaluable for the structural elucidation and characterization of this compound.
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govnih.gov These shielding tensors are then converted into chemical shifts by referencing them against the calculated shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. researchgate.netmdpi.com Therefore, it is common practice to benchmark different computational levels against experimental data for similar molecules, if available. The predicted NMR spectrum can then be compared with the experimental spectrum to confirm the proposed structure. Discrepancies between the predicted and experimental shifts can point to conformational effects, intermolecular interactions, or even an incorrect structural assignment.
| Nucleus | Predicted Chemical Shift Range (ppm) - Hypothetical | Influencing Factors |
| ¹H (hydroxyl) | 4.0 - 6.0 | Hydrogen bonding, solvent effects |
| ¹H (alpha to sulfur) | 2.5 - 3.0 | Electronegativity of sulfur |
| ¹H (alpha to oxygen) | 3.5 - 4.0 | Electronegativity of oxygen |
| ¹H (octyl chain) | 0.8 - 1.6 | Shielded aliphatic environment |
| ¹³C (alpha to sulfur) | 30 - 40 | Deshielding by sulfur |
| ¹³C (alpha to oxygen) | 60 - 70 | Deshielding by oxygen |
| ³¹P (phosphoric acid) | -10 - 10 | Electronic environment of the phosphate (B84403) group |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. researchgate.netnih.govresearchgate.net The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule's electron density and nuclei.
The MEP is typically mapped onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the phosphoric acid and the hydroxyl group, as well as the sulfur atom, indicating these are sites for electrophilic interaction. The acidic protons of the phosphoric acid would be characterized by a strong positive potential, highlighting their susceptibility to deprotonation by a base. The octyl chain would exhibit a largely neutral potential (green).
In addition to MEP, a more quantitative analysis of the charge distribution can be obtained through various population analysis schemes, such as Natural Bond Orbital (NBO) analysis. NBO analysis provides atomic charges that give a more localized picture of the electron distribution. This data is crucial for understanding the polarity of bonds and the reactivity of different atomic sites within the molecule.
| Molecular Region | Expected MEP | Predicted Reactivity |
| Phosphoric Acid Hydroxyl Protons | Strongly Positive (Blue) | Site for nucleophilic attack/deprotonation |
| Phosphoryl and Hydroxyl Oxygens | Strongly Negative (Red) | Site for electrophilic attack/protonation |
| Sulfur Atom | Moderately Negative (Yellow/Orange) | Site for electrophilic attack |
| Octyl Chain | Neutral (Green) | Generally unreactive, contributes to van der Waals interactions |
Studies on Intermolecular Interactions, including Hydrogen Bonding and Dispersion Forces
The presence of both hydrogen bond donors (P-OH and C-OH) and acceptors (P=O, P-OH, C-OH, and S) in this compound suggests that intermolecular interactions, particularly hydrogen bonding, play a crucial role in its condensed-phase behavior. nih.govnih.govrsc.orgscience.govresearchgate.netnih.gov Computational methods can provide detailed insights into the nature and strength of these interactions.
DFT calculations can be used to model dimers or larger clusters of this compound molecules to investigate the preferred hydrogen bonding motifs. The interaction energy of these clusters can be calculated and corrected for basis set superposition error (BSSE) to obtain an accurate measure of the hydrogen bond strength. Geometric parameters, such as the donor-acceptor distance and the linearity of the hydrogen bond, can also be analyzed.
Understanding these intermolecular forces is critical for predicting physical properties such as boiling point, melting point, and solubility, as well as for understanding self-assembly and aggregation behavior in solution.
Analytical Methodologies for the Study of Complex Organophosphorus Sulfur Systems
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation
Chromatographic methods are fundamental to the separation and purity assessment of individual components within a chemical mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for both qualitative and quantitative analysis of organophosphorus-sulfur compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is particularly suitable for non-volatile or thermally labile compounds, which can be common in organophosphorus chemistry. chromatographyonline.com The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. For compounds like 2-Octylsulfanylethanol and its potential phosphate (B84403) esters, reversed-phase HPLC is a common approach.
In a typical application, a C18 column is used as the stationary phase, which retains nonpolar compounds more strongly. chromatographyonline.com The mobile phase often consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. chromatographyonline.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as many organic molecules absorb UV light. chromatographyonline.com By comparing the retention time of a peak in the sample chromatogram to that of a known standard, the compound can be identified. The area under the peak is proportional to the concentration, allowing for quantification and purity assessment.
Gas Chromatography (GC): GC is a highly effective technique for volatile and thermally stable compounds. cdc.gov The sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The column's inner surface is coated with a stationary phase that interacts differently with various components, leading to their separation. For organophosphorus and organosulfur compounds, columns with low to mid-polarity stationary phases, such as those similar to 5% diphenyl/95% dimethyl polysiloxane, are often employed. cromlab-instruments.es
Following separation, compounds are identified by a detector. Flame Ionization Detection (FID) is a common general-purpose detector, while more specific detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) offer enhanced sensitivity and selectivity for sulfur- and phosphorus-containing compounds, respectively. chromatographyonline.com
| Parameter | HPLC Example Conditions | GC Example Conditions |
| Column | C18 (150 mm x 4.6 mm, 5 µm) chromatographyonline.com | TG-5SilMS (30 m x 0.25 mm, 0.25 µm) cromlab-instruments.es |
| Mobile Phase | Methanol/Water (85:15 v/v) chromatographyonline.com | Helium (Carrier Gas) |
| Flow Rate | 1.0 mL/min chromatographyonline.com | 1.2 mL/min |
| Temperature | 35 °C (Column Oven) chromatographyonline.com | 150°C (Initial), ramp to 300°C |
| Detector | UV at 285 nm chromatographyonline.com | Mass Spectrometer (MS) or FPD |
| Injection Volume | 20 µL chromatographyonline.com | 1 µL (Splitless) cromlab-instruments.es |
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Mixture Analysis and Component Identification
To achieve unambiguous identification of components in complex mixtures, chromatographic techniques are often coupled with mass spectrometry (MS), a powerful method for determining the molecular weight and structural information of analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After components elute from the HPLC column, they enter the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI). nih.gov The resulting ions are separated in the first mass analyzer based on their mass-to-charge ratio (m/z). Selected ions are then fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. This process provides a unique "fingerprint" for each compound, allowing for highly confident identification and quantification, even at very low concentrations. nih.gov This method is invaluable for analyzing complex biological or environmental samples for organophosphate metabolites. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization method creates reproducible fragmentation patterns that can be compared against extensive spectral libraries for positive identification. cromlab-instruments.es GC-MS is a standard method for identifying a wide range of organosulfur and organophosphorus compounds in environmental and industrial samples. nih.govmdpi.com Specialized detectors, such as a sulfur chemiluminescence detector (SCD), can be used in parallel with MS to provide additional confirmation for sulfur-containing compounds that might be obscured in the total ion chromatogram. shimadzu.com
| Technique | Ionization Method | Key Application | Advantages |
| LC-MS/MS | Electrospray Ionization (ESI) | Analysis of non-volatile compounds, metabolites in biological matrices. nih.govnih.gov | High sensitivity and specificity, suitable for thermally labile molecules. nih.gov |
| GC-MS | Electron Impact (EI) | Broad screening of volatile and semi-volatile organophosphorus/sulfur compounds. cromlab-instruments.esnih.gov | Extensive spectral libraries for identification, high resolution. cromlab-instruments.es |
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods are used to investigate the oxidation and reduction (redox) behavior of electroactive compounds. Techniques like cyclic voltammetry (CV) can provide valuable information about the electron transfer processes involving organophosphorus and sulfur-containing molecules.
In a typical CV experiment, a potential is swept between two limits at a specific scan rate, and the resulting current is measured. The resulting plot of current versus potential, known as a voltammogram, reveals the potentials at which the analyte is oxidized or reduced. For thioether compounds, such as 2-Octylsulfanylethanol, the sulfur atom can be electrochemically oxidized. nih.gov Similarly, certain organophosphorus compounds can be reduced at an electrode surface. mdpi.com
These studies are often performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon, gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The data obtained can be used to understand reaction mechanisms, determine the stability of different oxidation states, and develop electrochemical sensors for the detection of these compounds. rsc.orgresearchgate.net The electrochemical response is often highly dependent on the structure of the molecule and the experimental conditions. nih.gov
Microcalorimetry for Thermodynamic Parameter Determination
Microcalorimetry is a highly sensitive technique used to measure the heat changes associated with chemical reactions or physical interactions, providing direct access to key thermodynamic parameters. Isothermal Titration Calorimetry (ITC) is a prominent microcalorimetry method used to study binding interactions and reaction kinetics.
In an ITC experiment, small aliquots of one substance are injected into a solution containing another, and the minute heat released or absorbed is precisely measured. researchgate.netresearchgate.net This allows for the direct determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the process.
For a system involving 2-Octylsulfanylethanol and phosphoric acid, microcalorimetry could be used to study processes such as esterification reactions, micelle formation, or the binding of these molecules to other substances like proteins or surfaces. researchgate.netresearchgate.net The technique has been successfully applied to study the adsorption of organophosphorus compounds onto various materials and to assess the inhibitory effects of pesticides on biological systems by measuring their metabolic heat. researchgate.netnih.gov The data generated is crucial for understanding the driving forces behind molecular interactions and the stability of the resulting complexes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
